molecular formula C17H17BrN2O3 B8264147 Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate

Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate

Cat. No.: B8264147
M. Wt: 377.2 g/mol
InChI Key: SGVIFPTWMYFXSS-UHFFFAOYSA-N
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Description

Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate is an organic compound that features a benzyl group, a bromophenyl group, and a carbamate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the carbamate group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate typically involves the following steps:

  • Formation of the Bromophenyl Intermediate: : The starting material, 4-bromoaniline, is reacted with an appropriate acylating agent to introduce the oxopropyl group. This can be achieved using reagents like acetic anhydride or acetyl chloride under basic conditions.

  • Carbamate Formation: : The intermediate is then treated with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

  • Reduction: : Reduction of the carbonyl group in the oxopropyl moiety can yield alcohol derivatives.

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating libraries of compounds for screening in drug discovery.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and inhibition. The carbamate group is known to interact with serine hydrolases, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The presence of the bromophenyl group can enhance the compound’s ability to interact with biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate exerts its effects typically involves the interaction of the carbamate group with biological targets. The carbamate can form covalent bonds with active site residues in enzymes, leading to inhibition. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (4-bromophenyl)carbamate: Lacks the oxopropyl group, making it less versatile in terms of chemical reactivity.

    N-Benzyl-4-bromoaniline: Similar structure but without the carbamate group, limiting its biological applications.

    Benzyl (3-aminopropyl)carbamate: Lacks the bromophenyl group, reducing its potential for specific interactions with biological targets.

Uniqueness

Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate is unique due to the combination of the bromophenyl group and the carbamate moiety. This dual functionality allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

benzyl N-[3-(4-bromoanilino)-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c18-14-6-8-15(9-7-14)20-16(21)10-11-19-17(22)23-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVIFPTWMYFXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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